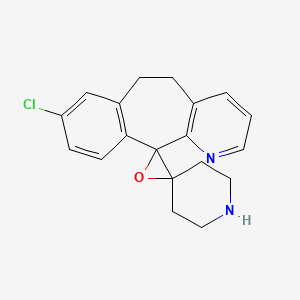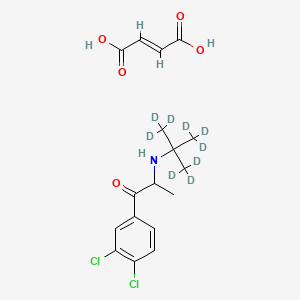
4-Chloro Bupropion-d9 Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Bupropion-d9 Fumarate is a deuterated analogue of 4-Chloro Bupropion, which is itself a derivative of Bupropion. Bupropion is a well-known aminoketone antidepressant used primarily for the treatment of depression and as an aid in smoking cessation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro Bupropion-d9 Fumarate typically involves the following steps:
Starting Material: The synthesis begins with 4-Chloro Bupropion.
Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the deuterated 4-Chloro Bupropion with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the deuterated compound.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro Bupropion-d9 Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro Bupropion-d9 Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Bupropion and its metabolites.
Biology: Employed in studies involving neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, smoking cessation, and other neurological disorders.
Mechanism of Action
The mechanism of action of 4-Chloro Bupropion-d9 Fumarate is similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This prolonged presence of norepinephrine and dopamine enhances their effects on the neuronal synapse, leading to improved mood and reduced cravings for nicotine. Additionally, it acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .
Comparison with Similar Compounds
Similar Compounds
Bupropion: The parent compound, used widely as an antidepressant and smoking cessation aid.
5-Chloro Bupropion-d9 Fumarate: Another deuterated analogue with similar applications.
4-Chloro Bupropion Fumarate: The non-deuterated form of the compound.
Uniqueness
4-Chloro Bupropion-d9 Fumarate is unique due to its stable isotope labeling, which allows for more precise tracking and analysis in scientific studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(3,4-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCRYZSIOLYOO-SJRNJJABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
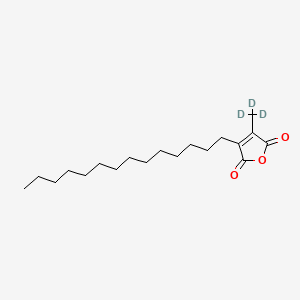
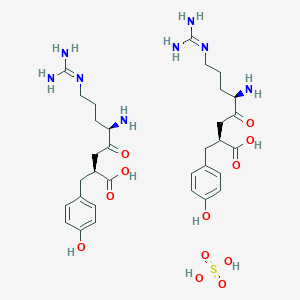

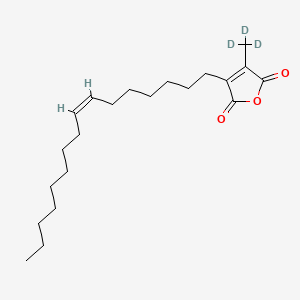
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
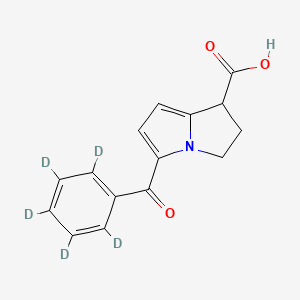
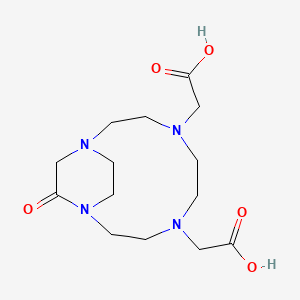
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)
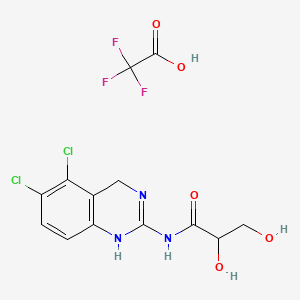
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
